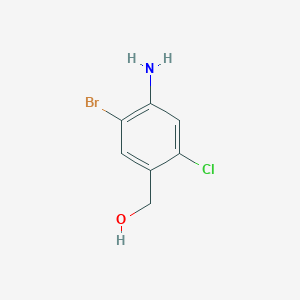![molecular formula C9H18ClNO B11727105 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride](/img/structure/B11727105.png)
4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol It is a bicyclic compound featuring an aminomethyl group and a hydroxyl group attached to the bicyclo[222]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.
Introduction of the aminomethyl group: This step often involves the use of amination reactions, where an amine group is introduced to the bicyclo[2.2.2]octane core.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, where an alcohol group is formed on the bicyclo[2.2.2]octane core.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclo[2.2.2]octane core provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.2]octan-1-ol: A similar compound without the aminomethyl group.
4-Methylbicyclo[2.2.2]octan-1-ol: A derivative with a methyl group instead of an aminomethyl group.
Uniqueness
4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the bicyclo[2.2.2]octane core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C9H18ClNO |
|---|---|
Molekulargewicht |
191.70 g/mol |
IUPAC-Name |
4-(aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-7-8-1-4-9(11,5-2-8)6-3-8;/h11H,1-7,10H2;1H |
InChI-Schlüssel |
LACJQMVOSOFVIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CC2)CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


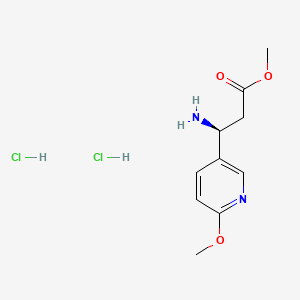

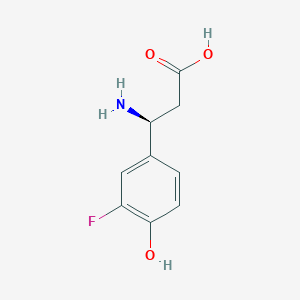
![N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727049.png)

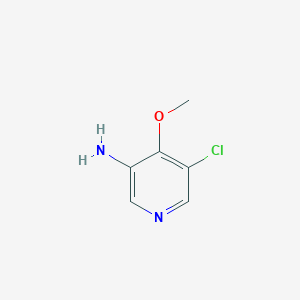
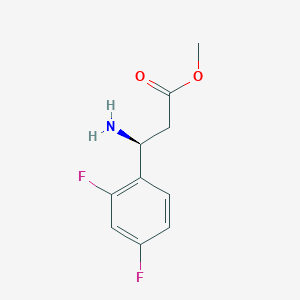
![3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol](/img/structure/B11727079.png)
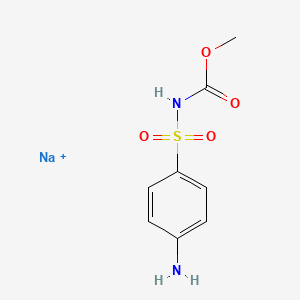
![1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)
![2-cyano-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide](/img/structure/B11727091.png)

![N'-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11727097.png)
